(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGVBKXBYAYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, a compound with the CAS number 1455137-41-3, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHFNO. Its molecular weight is approximately 237.27 g/mol. The structure features a fluorinated aromatic ring and a pyrrolidine moiety, which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, particularly in antimicrobial applications. Below are key findings from recent studies:
Antibacterial Activity
- Mechanism of Action : The compound's antibacterial properties are primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This is similar to other pyrrolidine derivatives, which have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
- Case Studies : A study evaluated several pyrrolidine derivatives, including our compound, revealing significant inhibition against various Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl groups enhanced the inhibitory effects compared to similar compounds lacking these substitutions .
Antifungal Activity
The compound has also been tested for antifungal properties:
- It demonstrated inhibitory effects against Candida albicans with MIC values comparable to established antifungal agents .
- The structural components of the compound suggest potential for further modifications to enhance antifungal efficacy.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other related compounds is presented in Table 1.
| Compound Name | Structure | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|---|
| Compound A | Structure A | 0.005 mg/mL | Not tested |
| Compound B | Structure B | 0.010 mg/mL | 0.020 mg/mL |
| This compound | Current Compound | 0.0039 - 0.025 mg/mL | 0.015 mg/mL |
Research Findings
Recent studies have highlighted the importance of substituents on the phenyl and pyrrolidine rings:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidinyl compounds can exhibit antidepressant effects by modulating neurotransmitter systems. The hydroxymethyl group enhances solubility and bioavailability, which are critical for pharmacological efficacy .
- Anticancer Properties : Studies have suggested that similar compounds can inhibit protein kinases involved in cancer cell proliferation. The fluorine atom in the structure may enhance binding affinity to specific targets, increasing the compound's potential as an anticancer agent .
Neuropharmacology
The unique structure of (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone positions it as a valuable compound in neuropharmacological research:
- Cognitive Enhancers : Compounds with similar frameworks have been investigated for their ability to enhance cognitive function and memory retention through modulation of cholinergic pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Aromatic and Pyrrolidine Moieties
The target compound is distinguished by its substituents on both the phenyl and pyrrolidine rings. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Structural Analysis
Aromatic Ring Modifications
- Fluorine vs. Chlorine/Hydroxy Groups : The 3-fluoro substituent in the target compound likely enhances metabolic stability compared to chlorinated (e.g., ) or hydroxylated (e.g., ) analogs. Fluorine’s electronegativity may also improve binding affinity in hydrophobic pockets.
Pyrrolidine Ring Modifications
- Hydroxymethyl vs. Pyridinyl/Morpholinyl : The hydroxymethyl group increases hydrophilicity, improving aqueous solubility relative to pyridinyl ( ) or morpholinyl ( ) substituents. However, the unprotected hydroxyl may increase susceptibility to oxidation compared to silyl-protected analogs ( ).
- Conformational Flexibility : The absence of rigid heterocycles (e.g., pyridine in ) may allow the target compound to adopt multiple conformations, enhancing adaptability in binding interactions.
Preparation Methods
General Synthetic Strategy
The compound can be synthesized by coupling a 3-fluoro-4-methylbenzoic acid derivative (or activated equivalent) with 3-(hydroxymethyl)pyrrolidine. This typically involves:
- Activation of the carboxylic acid group in the 3-fluoro-4-methylbenzoic acid or its derivative to form an acid chloride or mixed anhydride.
- Nucleophilic substitution by the amine group of 3-(hydroxymethyl)pyrrolidine to form the corresponding amide (methanone linkage).
This approach is common for synthesizing amide-containing compounds with heterocyclic amines and substituted aromatic rings.
Detailed Preparation Methods and Conditions
While direct literature on the exact synthesis of (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is limited, analogous procedures and intermediates provide insight into effective methods:
Example Procedure Based on Analogous Compound Synthesis
Reduction Step: 5 g of 2-fluoro-4-hydroxybenzoic acid dissolved in 100 mL THF under nitrogen. LAH (2.43 g) added dropwise at 0 °C, stirred at room temperature for 3 hours. Workup with ethyl acetate and 10% NaOH aqueous solution, drying, concentration, and crystallization yields 3-fluoro-4-(hydroxymethyl)phenol intermediate.
Activation and Coupling: Methoxymethylphosphoryl dichloride (3.26 g) in dichloromethane cooled to -30 °C, stirred with 2-aminopropionic acid isopropyl ester solution for 1 hour. Then a suspension of triethylamine and 3-fluoro-4-hydroxymethylphenol (1.42 g) added, warmed to room temperature, stirred 3 hours. After aqueous workup and chromatography, the amide intermediate obtained in 29.1% yield.
Final Coupling: The activated acid chloride intermediate reacts with 3-(hydroxymethyl)pyrrolidine under similar conditions to form the target compound, followed by purification by column chromatography.
Reaction Conditions Summary Table
| Reaction Stage | Reagents/Agents | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Reduction of acid to alcohol | Lithium aluminium hydride (LAH) | Tetrahydrofuran | 0–20 °C | 3 h | Nitrogen | High | Inert atmosphere required |
| Acid chloride formation | Methoxymethylphosphoryl dichloride | Dichloromethane | -30 °C to RT | 1 h + 3 h | Ambient | Moderate | Controlled addition and cooling |
| Amide coupling | 3-(Hydroxymethyl)pyrrolidine, triethylamine | Dichloromethane/EtOAc | RT | 1–3 h | Ambient | Moderate | Base scavenges HCl byproduct |
| Purification | Silica gel chromatography | Petroleum ether/EtOAc | Ambient | — | — | — | Essential for product purity |
Research Findings and Considerations
Yield Optimization: The relatively moderate yields (~29%) in related amide formation steps suggest optimization opportunities, such as varying coupling agents (e.g., carbodiimides like EDC or DCC), solvents, or reaction times.
Functional Group Compatibility: The hydroxymethyl group on the pyrrolidine ring is sensitive; mild conditions and inert atmosphere prevent side reactions such as oxidation or polymerization.
Purification Challenges: Due to structural similarity of by-products and starting materials, chromatographic purification is necessary to achieve high purity.
Analytical Characterization: NMR (1H and 13C), LC-MS, and HPLC are routinely used to confirm the structure and purity of intermediates and final product.
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: How can the compound’s structure be rigorously validated?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). Key signals: aromatic protons (δ 6.8–7.2 ppm), pyrrolidine CH₂OH (δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve bond angles and stereochemistry. For example, similar methanones exhibit dihedral angles of 45–60° between the aryl and pyrrolidine planes .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO) to identify intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map reaction pathways and transition states. For example, steric hindrance at the pyrrolidine 3-position may explain side reactions .
- Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative side reactions .
Advanced: How can computational methods predict the compound’s electronic properties for drug design?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding via the hydroxymethyl group and aryl fluorination’s role in binding affinity .
Q. Table 2: Key Computed Parameters
| Parameter | Value (Hypothetical) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates redox stability |
| Dipole Moment | 5.1 Debye | Polar interactions in binding |
| LogP | 2.8 | Predicts membrane permeability |
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the hydroxymethyl group .
Advanced: How to address discrepancies in spectroscopic data across research groups?
Methodological Answer:
- Standardized Protocols : Use identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards .
- Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew UV-Vis or fluorescence data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
